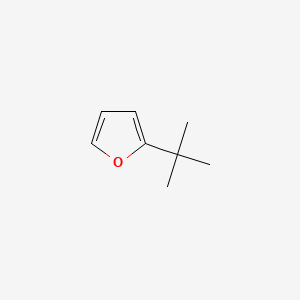

2-tert-Butylfuran

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBONSBNSNYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220675 | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-43-9 | |

| Record name | 2-tert-Butylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Importance of Furan Derivatives in Organic Chemistry

Furan (B31954) and its derivatives are a class of heterocyclic organic compounds featuring a five-membered aromatic ring with four carbon atoms and one oxygen atom. numberanalytics.comstudysmarter.co.uk This structure is a cornerstone in organic chemistry, appearing in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comstudysmarter.co.uk The versatility of the furan ring allows it to serve as a valuable building block for synthesizing more complex molecules. numberanalytics.comnumberanalytics.com

Furan's aromaticity makes it relatively stable, yet the presence of the oxygen heteroatom renders it highly reactive, particularly in electrophilic substitution and cycloaddition reactions. numberanalytics.comfiveable.me This reactivity is harnessed by chemists to construct a wide array of chemical structures. numberanalytics.com Furan derivatives are integral to the development of advanced materials, including polymers with high thermal stability and chemical resistance. numberanalytics.com Furthermore, their presence in many bioactive molecules underscores their importance in drug discovery and development, where they can enhance pharmacological properties. numberanalytics.comontosight.ai

The Critical Role of Steric Hindrance in 2 Tert Butylfuran Systems

Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a defining feature of 2-tert-Butylfuran. The bulky tert-butyl group attached to the furan (B31954) ring at the second position significantly influences the molecule's reactivity. vulcanchem.com This steric bulk can protect the furan ring from certain reactions while directing others to specific positions. vulcanchem.com

In the context of this compound, the tert-butyl group's steric hindrance plays a crucial role in its interactions with other chemical species. smolecule.com For example, it can affect the approach of reactants, thereby influencing the outcome of a reaction. academie-sciences.frias.ac.in This controlled reactivity makes this compound a valuable tool in synthesis, allowing for selective chemical transformations. The balance between the electronic properties of the furan ring and the steric demands of the tert-butyl group is a key area of investigation. vulcanchem.com

The Scope and Objectives of Research on 2 Tert Butylfuran

Direct Alkylation Approaches

Direct alkylation provides a straightforward route to this compound, though it is not without its challenges. The high reactivity of the furan (B31954) ring can lead to polymerization and other side reactions under harsh conditions. iust.ac.ir

Friedel-Crafts Alkylation of Furan with tert-Butyl Halides

The conventional Friedel-Crafts alkylation of furan using an alkyl halide, such as tert-butyl chloride, and a traditional Lewis acid catalyst like aluminum chloride or boron trifluoride etherate, typically results in very poor yields of this compound. google.comgoogle.com For instance, the reaction between furan and isobutene in the presence of boron trifluoride etherate yielded only 2.8% of this compound and 4.0% of 2,5-di-tert-butylfuran (B1615396). google.comgoogle.com These difficulties are attributed to the sensitivity of the furan nucleus to strong acids, which can induce polymerization. iust.ac.iruomosul.edu.iq The product, being more nucleophilic than the starting furan, is also prone to overalkylation, leading to mixtures of 2-alkyl- and 2,5-dialkylfurans. google.comcerritos.edu

Catalytic Systems in Furan Alkylation

To overcome the low yields of traditional Friedel-Crafts reactions, alternative catalytic systems have been developed. A significant improvement was achieved by using a catalyst system composed of iron(III) oxide in conjunction with an iron(II) or iron(III) halide. google.comgoogle.com This system allows for the reaction of furan with tert-butyl chloride to produce this compound and 2,5-di-tert-butylfuran in much-improved yields. google.comgoogle.com For example, reacting furan with tert-butyl chloride under reflux in the presence of iron(III) oxide and anhydrous ferric chloride led to a mixture containing this compound and 2,5-di-tert-butylfuran, which could be separated. google.com Another effective method involves using phosphoric acid on kieselguhr as a catalyst for the alkylation of furan with isobutene at 100°C, which can produce an 85% yield of the alkylated products. chemcess.com

More recently, synergistic Brønsted/Lewis acid catalysis, such as a combination of trifluoroacetic acid (TFA) or aqueous HCl with iron(III) chloride, has been shown to be effective for the tert-butylation of various electron-rich arenes and heterocycles like thiophene (B33073) derivatives. nih.govrsc.org While not explicitly detailed for furan itself, this approach represents a modern strategy for such transformations. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Direct tert-Butylation of Furan

| Catalyst System | Alkylating Agent | Conditions | Reported Yields | Reference |

| Boron trifluoride etherate | Isobutene | N/A | 2.8% (this compound) | google.comgoogle.com |

| Iron(III) oxide / Iron(III) chloride | tert-Butyl chloride | Reflux (60°C) | Improved yields (not specified) | google.com |

| Phosphoric acid on kieselguhr | Isobutene | 100°C, 3 hours | 85% (total alkylates) | chemcess.com |

Functionalization of this compound Scaffolds

Once synthesized, this compound serves as a valuable building block for introducing further complexity. Its electron-rich nature, enhanced by the tert-butyl group, facilitates subsequent electrophilic substitution reactions.

Acylation Reactions

Acylation of the this compound scaffold is an effective method for creating new carbon-carbon bonds. In one documented procedure, this compound was acylated with homoveratric acid. arkat-usa.org The reaction was conducted under reflux in a chloroform (B151607) solution using a trimethylsilyl (B98337) ester of polyphosphoric acid as the catalyst. This process yielded 1-(5-tert-Butyl-2-furyl)-2-(3,4-dimethoxyphenyl)-1-ethanone with a 48% yield. arkat-usa.org This demonstrates a successful Friedel-Crafts acylation at the C5 position, which is the most reactive site for electrophilic attack on the 2-substituted furan ring. iust.ac.irarkat-usa.org

Adamantylation Reactions

The bulky adamantyl group can also be introduced onto the this compound ring. A simple and effective method for this transformation is the adamantylation of this compound with 1-adamantanol (B105290) in nitromethane, catalyzed by a Lewis acid. sciforum.netgoogle.commdpi.com This reaction was used as a model to optimize conditions for the adamantylation of other furan derivatives. sciforum.netgoogle.com The reaction of this compound with 1-adamantanol and 10 mol% of aluminum triflate at room temperature for 4 hours resulted in an 83% yield of 2-(1-adamantyl)-5-(tert-butyl)furan. google.commdpi.com The efficiency of different Lewis acids was compared, showing that bismuth triflate could achieve a 97% conversion in just 2.5 hours, while aluminum triflate required 4 hours to reach the same conversion level. google.com

Table 2: Efficacy of Lewis Acids in the Adamantylation of this compound with 1-Adamantanol

| Lewis Acid Catalyst (10 mol%) | Reaction Time | Conversion of 1-Adamantanol | Reference |

| Bismuth triflate | 2.5 hours | 97% | google.com |

| Aluminum triflate | 2.5 hours | 85% | google.com |

| Aluminum triflate | 4 hours | 97% | google.com |

Multi-step Synthetic Routes to this compound Derivatives

This compound is a key starting material in multi-step syntheses to produce complex heterocyclic structures. An example of such a route begins with the acylation product mentioned previously, 1-(5-tert-butyl-2-furyl)-2-(3,4-dimethoxyphenyl)-1-ethanone. arkat-usa.org This ketone undergoes a sequence of transformations to build a more elaborate molecule:

Nitration : The ketone is treated with fuming nitric acid in acetic acid to introduce a nitro group onto the phenyl ring, yielding 1-(5-tert-butyl-2-furyl)-2-(3,4-dimethoxy-2-nitrophenyl)-1-ethanone. arkat-usa.org

Reduction of Ketone : The resulting nitroketone is then reduced to a diarylethane. This is achieved using sodium borohydride (B1222165) in the presence of anhydrous aluminum chloride in tetrahydrofuran, affording 1-(5-tert-Butyl-2-furyl)-2-(3,4-dimethoxy-2-nitrophenyl)ethane in 68% yield. arkat-usa.org

Reduction of Nitro Group : Finally, the nitro group of the diarylethane is reduced to an amine using hydrazine (B178648) hydrate (B1144303) and Raney nickel as a catalyst. This last step produces the target amine, 1-(5-tert-Butyl-2-furyl)-2-(2-amino-3,4-dimethoxyphenyl)ethane. arkat-usa.org

This synthetic sequence highlights how the this compound moiety can be carried through several reaction steps to serve as a foundational component of more complex molecular architectures. arkat-usa.org

Cycloaddition Reactions

This compound readily undergoes cycloaddition reactions, serving as a diene in Diels-Alder reactions with various dienophiles, including arynes.

Diels-Alder Cycloadditions with Arynes

The Diels-Alder reaction of this compound with arynes, which are highly reactive intermediates, has been a subject of significant investigation. These reactions are particularly noteworthy for their regioselectivity.

The cycloaddition of this compound with 6,7-indolynes exhibits remarkable regioselectivity. nih.govnih.gov Unlike the reactions with 4,5- and 5,6-indolynes which show little to no selectivity, the reaction with 6,7-indolyne yields almost exclusively the more sterically hindered cycloadduct. nih.gov This contrasteric selectivity is attributed to the polarized nature of the 6,7-indolyne, which imparts a significant asynchronous electrophilic character to the initial bond-forming step of the cycloaddition. nih.gov

Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings. comporgchem.comcomporgchem.com The calculations show that the transition state leading to the sterically congested product is energetically favored. comporgchem.comcomporgchem.com Further studies have revealed that substitution at the 3-position of the indole (B1671886) ring can enhance this regiocontrol, with aromatic conjugation at this position significantly favoring the contrasteric product. researcher.lifethieme-connect.com Conversely, substituents at the 4- or 5-positions of the indole ring generally lead to a decrease in selectivity. thieme-connect.com

Table 1: Regioselectivity of Diels-Alder Cycloadditions of Indolynes with this compound

| Indolyne Isomer | Ratio of Regioisomers (Sterically Favored:Sterically Disfavored) | Reference |

|---|---|---|

| 4,5-Indolyne | ~1:1 | nih.gov |

| 5,6-Indolyne | ~1:1 | nih.gov |

| 6,7-Indolyne | >95:5 | nih.gov |

Similar to indolynes, 6,7-benzofuranyne, generated from 6,7-dihalobenzofurans, undergoes highly regioselective Diels-Alder cycloadditions with 2-substituted furans, including this compound. nih.govresearchgate.net The reaction of 6,7-dehydrobenzofuran with this compound in the presence of tert-butyllithium (B1211817) (t-BuLi) in ether at -78°C produced a mixture of cycloadducts in a ratio of 11.5:1, favoring the more sterically crowded product. nih.gov This outcome is consistent with the hypothesis that polarized arynes like 6,7-benzofuranyne impart a substantial asynchronous electrophilic character to the transition state. nih.gov

The regioselectivity of the Diels-Alder reaction between 2-substituted furans and arynes is governed by a combination of electronic and steric factors. nih.govnih.gov Electron-donating groups on the furan ring, such as the tert-butyl group, favor the formation of the more sterically congested "contrasteric" product. nih.gov This is because electron-donating groups enhance the ability of the furan to stabilize the incipient positive charge that develops during the highly asymmetric transition state. comporgchem.com The indolyne or benzofuranyne acts as the electrophile in this interaction. comporgchem.com

In contrast, electron-withdrawing groups on the furan lead to the formation of the opposite regioisomer. nih.gov The steric bulk of the substituent also plays a role, though electronic effects appear to be dominant in many cases. acs.org

Regioselectivity in 6,7-Benzofuranyne Cycloadditions with 2-Substituted Furans

Stereochemical Aspects of Cycloaddition Products

The Diels-Alder reaction is a concerted [4+2] cycloaddition, and as such, the stereochemistry of the reactants is generally transferred to the products. williams.edulibretexts.orglibretexts.org In the case of the reaction between this compound and arynes, the cycloaddition typically proceeds via a suprafacial pathway, where both new sigma bonds are formed on the same face of the diene and dienophile. libretexts.orglibretexts.org

The resulting cycloadducts from the reaction with 6,7-indolyne have been shown to undergo further transformations. For instance, the major cycloadduct can undergo a facile acid-catalyzed rearrangement to an annulated enone or can be hydrolyzed and oxidized in the presence of air to form an indolobenzoquinone. nih.gov

Electrophilic Substitution Reactions

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chemicalbook.com The rate of these reactions in furan is significantly faster than in benzene (B151609). chemicalbook.com The preferred site for electrophilic attack on the furan ring is the C2 (or C5) position, as the intermediate cation is better stabilized by resonance compared to attack at the C3 (or C4) position. chemicalbook.com

In this compound, the C5 position is the most likely site for electrophilic substitution due to the directing effect of the tert-butyl group and the inherent reactivity of the α-positions of the furan ring. However, the bulky tert-butyl group can also exert steric hindrance, potentially influencing the reactivity and directing electrophiles to other positions under certain conditions. For example, in the adamantylation of this compound with 1-adamantanol in the presence of a Lewis acid, the adamantyl group adds to the C5 position. researchgate.net

Mechanistic Studies of Electrophilic Attack on this compound Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including furans. wikipedia.org The mechanism generally involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For furan and its derivatives, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is more stabilized by resonance compared to attack at the β-positions (C3 and C4). numberanalytics.comquora.com The oxygen atom's lone pair of electrons plays a crucial role in stabilizing the positive charge in the intermediate. numberanalytics.com

In the case of this compound, the bulky tert-butyl group at the C2 position introduces significant steric hindrance. vulcanchem.com This steric bulk can influence the regioselectivity of the electrophilic attack. Studies on the protonation of 2,5-di-tert-butylfuran have shown the formation of a stable cation, demonstrating the electron-donating nature of the tert-butyl groups which stabilize the positive charge on the furan ring. uomosul.edu.iq The mechanism for electrophilic attack on this compound would similarly involve the formation of a Wheland-type intermediate, where the stability is influenced by both the electronic effects of the tert-butyl group and the inherent reactivity of the furan ring. nih.gov The rate-determining step is the formation of this carbocation, as it involves the disruption of the aromatic system. masterorganicchemistry.com

Substituent Effects on Regioselectivity in Electrophilic Aromatic Substitution

Substituents on an aromatic ring significantly influence the rate and regioselectivity of electrophilic substitution reactions. wikipedia.orgnumberanalytics.com They are broadly classified as activating or deactivating groups, and as ortho-/para- or meta-directing. wikipedia.orglibretexts.org

The tert-butyl group is generally considered an activating, ortho-para director in electrophilic aromatic substitution on benzene rings. stackexchange.com Its activating nature stems from its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic. stackexchange.comyoutube.com While it directs incoming electrophiles to the ortho and para positions, the bulky nature of the tert-butyl group often leads to a preference for the less sterically hindered para position. stackexchange.comnptel.ac.in

In the furan ring system, which is already more reactive than benzene, the tert-butyl group at the C2 position further activates the ring towards electrophilic attack. numberanalytics.com The primary directing influence in furan itself is towards the C5 position (the other α-position), which is electronically favored. numberanalytics.comquora.com The tert-butyl group at C2 reinforces this preference. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position. This is due to a combination of the inherent reactivity of the furan ring, the electronic directing effect of the tert-butyl group, and the steric hindrance at the positions adjacent (ortho) to the tert-butyl group. For instance, adamantylation of this compound with 1-adamantanol in the presence of a Lewis acid occurs at the C5 position. mdpi.com

| Substituent | Effect on Reactivity | Directing Influence |

| -C(CH₃)₃ | Activating | Ortho, Para (in benzene); C5 (in 2-substituted furan) |

| -CHO | Deactivating | Meta (in benzene); C4 (in 2-substituted furan) vulcanchem.com |

| -COOH | Deactivating | Meta (in benzene) |

Polymerization Reactions

Cationic Polymerization of this compound Derivatives

Cationic polymerization is a chain-growth polymerization method suitable for monomers that are nucleophilic and can form stable carbocationic propagating species. wikipedia.org This includes alkenes with electron-donating substituents and certain heterocyclic monomers. wikipedia.org Furan and its derivatives can participate in such polymerizations. researchgate.net

Research has demonstrated that this compound can undergo rapid and quantitative monoaddition to a living polyisobutylene (B167198) cation (PIB⁺) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or boron trichloride (B1173362) (BCl₃). acs.orgfigshare.comacs.orgresearchgate.net This reaction leads to the formation of a stable allylic cation. acs.orgfigshare.com This resulting stable cation can then act as an efficient initiator for the polymerization of other monomers, such as methyl vinyl ether, leading to the formation of block copolymers. acs.orgfigshare.com This process highlights the ability of this compound to participate in cationic polymerization, not as a self-polymerizing monomer in this specific context, but as a reactive species that can be incorporated into a polymer chain and subsequently initiate further polymerization.

Characterization of Macromolecular Structures Derived from this compound Monomers

The macromolecular structures derived from the reactions involving this compound can be characterized using various analytical techniques. When this compound adds to a living polyisobutylene cation, the resulting product can be analyzed to confirm the structure. acs.org

Trapping the intermediate allylic cation with tributyltin hydride yields a polyisobutylene chain with a dihydrofuran functionality. acs.orgfigshare.com Alternatively, quenching the reaction with methanol (B129727) results in the formation of 2-alkyl-5-PIB-furan, where the polyisobutylene chain is attached at the C5 position of the furan ring. acs.orgfigshare.com

These structures can be unequivocally identified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the connectivity and the nature of the end groups on the polymer chain. researchgate.net Gel Permeation Chromatography (GPC) would be used to determine the molecular weight and molecular weight distribution of the resulting polymers, confirming that a controlled polymerization or functionalization has occurred. The synthesis of these well-defined block copolymers, such as P(IB-b-MeVE), demonstrates the successful incorporation and initiating capability of the this compound-derived cation. acs.org

Other Significant Transformations

Condensation Reactions of this compound Carbaldehyde Derivatives

Aldehyde derivatives of this compound, such as 5-tert-butylfuran-2-carbaldehyde, are versatile intermediates in organic synthesis. smolecule.com The aldehyde functional group is reactive towards various nucleophiles and can participate in a range of condensation reactions. vulcanchem.com

These reactions include condensation with amines to form imines (Schiff bases) or with other nucleophilic reagents. vulcanchem.comsmolecule.com The reactivity of the aldehyde group is influenced by the electronic properties of the furan ring and the tert-butyl substituent. The tert-butyl group at the C5 position provides steric bulk which can influence the approach of reactants to the aldehyde at the C2 position. smolecule.com Despite this, the aldehyde remains a key functional handle for elaborating the furan structure into more complex molecules. For example, condensation reactions are a common strategy for synthesizing larger conjugated systems or for introducing new functional groups onto the furan scaffold.

Oxidation Reactions of Furan Ring Systems

The furan ring, particularly when substituted with electron-donating alkyl groups like the tert-butyl group, is susceptible to various oxidation reactions. These reactions can lead to ring-opening or ring transformation, yielding a range of carbonyl compounds or different heterocyclic systems. The bulky tert-butyl group often influences the reaction's regioselectivity and the stability of the resulting products.

Research has shown that 2,5-di-tert-butylfuran, a closely related derivative, undergoes oxidation upon standing at room temperature for extended periods, presumably by atmospheric oxygen. cdnsciencepub.com This autoxidation results in the formation of trans-2,2,7,7-tetramethyl-4-octene-3,6-dione, a pale yellow solid. cdnsciencepub.com The same unsaturated diketone is also produced when 2,5-di-tert-butylfuran is treated with an acidified hypochlorite (B82951) solution, though this reaction also yields 4,5-dichloro-2,2,7,7-tetramethyloctane-3,6-dione. cdnsciencepub.com

A different oxidative pathway occurs when 2,5-di-tert-butylfuran reacts with trithiazyl trichloride. This reaction provides a novel and high-yield method for synthesizing isothiazoles. rsc.org The process involves the opening of the furan ring and subsequent reconstruction to form 5-pivaloyl-3-tert-butylisothiazole in a high yield of 85%. rsc.org This conversion represents a synthetically valuable, one-pot transformation from a furan to an isothiazole. rsc.org While not a direct oxidation of this compound itself, the oxidation of other alkylated furans with reagents like dilute nitric acid has been reported to yield unsaturated diones, similar to the autoxidation products of 2,5-di-tert-butylfuran. cdnsciencepub.com

| Furan Derivative | Oxidizing Agent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2,5-Di-tert-butylfuran | Atmospheric oxygen (autoxidation) | trans-2,2,7,7-Tetramethyl-4-octene-3,6-dione | Not specified | cdnsciencepub.com |

| 2,5-Di-tert-butylfuran | Acidified hypochlorite solution | trans-2,2,7,7-Tetramethyl-4-octene-3,6-dione and 4,5-Dichloro-2,2,7,7-tetramethyloctane-3,6-dione | Not specified | cdnsciencepub.com |

| 2,5-Di-tert-butylfuran | Trithiazyl trichloride | 5-Pivaloyl-3-tert-butylisothiazole | 85% | rsc.org |

Rearrangement Mechanisms

Rearrangements involving the this compound system can be induced by photochemical means or under strongly acidic conditions where reaction intermediates like furanonium ions are formed.

A notable example of rearrangement is the photochemical isomerization of the oxidation product of 2,5-di-tert-butylfuran. cdnsciencepub.com The trans-2,2,7,7-tetramethyl-4-octene-3,6-dione, formed via air-oxidation, can be converted to its cis isomer through photochemical activation. cdnsciencepub.com

Under strongly acidic conditions, such as in 96% sulfuric acid, tert-butyl substituted furans are known to protonate, forming stable furanonium ions without undergoing typical acid-catalyzed polymerization. core.ac.uk These stable carbocation intermediates are central to potential rearrangement reactions. While the furan ring itself is relatively stable, the alkyl substituents can undergo rearrangement. For instance, in a related heterocyclic system, 2,5-di-tert-butylthiophene (B157752) completely isomerizes to the more stable 2,4-di-tert-butylthiophene when treated with 96% sulfuric acid, highlighting a potential pathway for tert-butyl group migration in related furans under similar conditions. core.ac.uk Furthermore, attempts to synthesize highly crowded furans can sometimes lead to rearrangement. The synthesis of certain 3,4-di-tert-butylfuran derivatives via cyclization of precursor diketones in 96% sulfuric acid was found to proceed with concurrent de-tert-butylation, which is a form of molecular rearrangement or fragmentation. core.ac.uk

| Starting Material | Conditions/Catalyst | Rearranged Product | Mechanism/Notes | Reference |

|---|---|---|---|---|

| trans-2,2,7,7-Tetramethyl-4-octene-3,6-dione | Photochemical activation | cis-2,2,7,7-Tetramethyl-4-octene-3,6-dione | cis-trans Isomerization | cdnsciencepub.com |

| 2,5-Di-tert-butylthiophene (analogue) | 96% Sulfuric acid | 2,4-Di-tert-butylthiophene | Acid-catalyzed isomerization, likely via protonated intermediate. Suggests potential for tert-butyl group migration. | core.ac.uk |

| 4,5-Di-t-butyl-2,2,7,7-tetramethyloctane-3,6-dione (furan precursor) | 96% Sulfuric acid (during cyclization) | De-tert-butylated furan product | Acid-catalyzed de-tert-butylation (rearrangement/fragmentation). | core.ac.uk |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-tert-butylfuran, offering detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals for the furan (B31954) ring protons and the tert-butyl group. The protons on the furan ring typically appear as multiplets in distinct regions of the spectrum. For instance, in a study of adamantylation of this compound, the ¹H NMR spectrum in CDCl₃ showed the tert-butyl protons as a singlet at 1.25 ppm, while the furan protons appeared as doublets at 5.76 ppm and 5.81 ppm. google.com The chemical shifts of furan protons in various macrocycles containing furan moieties have been observed between 6.04 and 6.34 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. For this compound, the carbon atoms of the tert-butyl group and the furan ring resonate at characteristic chemical shifts. A study on the synthesis of 2-(1-Adamantyl)furans reported the ¹³C NMR signals for a derivative, showing the carbons of the furan ring at distinct positions, highlighting the influence of substituents on the electronic environment of the ring. mdpi.com The chemical shifts are sensitive to substituent effects, which can be correlated with parameters like Hammett constants for a deeper understanding of electronic distribution. researchgate.net

Below is an interactive table summarizing typical NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.25 (s, 9H) | 28.3 |

| C(CH₃)₃ | - | 34.3 |

| Furan H-3 | 5.76 (d, 1H) | 101.7 |

| Furan H-4 | 5.82 (d, 1H) | 105.4 |

| Furan H-5 | - | - |

| Furan C-2 | - | 163.1 |

| Furan C-5 | - | 149.6 |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the complex structures of this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. mnstate.edu In the context of this compound derivatives, COSY spectra help to identify which protons are adjacent to each other on the furan ring and how they couple with side-chain protons. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is particularly useful for connecting the tert-butyl group to the furan ring and for establishing the connectivity in more complex derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. nih.govnih.gov For example, in cycloaddition reactions involving this compound, NOESY can help determine the stereochemistry of the products. nih.gov

The combined application of these 2D NMR methods allows for the unequivocal structural assignment of complex molecules derived from this compound. nih.gov

The conformation of this compound and its derivatives, particularly concerning the orientation of the tert-butyl group relative to the furan ring, can be investigated using NMR techniques. The rotational barrier of substituents on the furan ring can be studied, and the conformational equilibrium can be influenced by solvent polarity. usp.br

Lanthanide-Induced Shift (LIS) reagents are paramagnetic complexes that can be added to an NMR sample to induce significant changes in the chemical shifts of the analyte's protons. nih.gov The magnitude of the shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. nih.gov This technique has been used to study the conformation of furan derivatives by fitting the observed shifts to theoretical models. longdom.org The interaction of lanthanide shift reagents with this compound can provide detailed information about the molecule's shape and the preferred orientation of its substituents. researchgate.net

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation to produce a characteristic pattern of ions. acdlabs.comlibretexts.org The molecular ion (M⁺) is typically observed, and its fragmentation is driven by the stability of the resulting ions and neutral fragments. libretexts.org

A primary fragmentation pathway for alkylfurans involves the cleavage of the C-C bond beta to the furan ring, which is a benzylic-like cleavage. For this compound, a significant fragmentation pathway is the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable [M-15]⁺ ion. Another common fragmentation involves the loss of the entire tert-butyl group. The fragmentation patterns of furan derivatives are influenced by the nature and position of substituents on the furan ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are hyphenated techniques that are extensively used in the analysis of this compound and its reaction products.

GC/MS : This technique is ideal for the analysis of volatile compounds like this compound and its derivatives. restek.comoup.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. restek.com GC/MS is routinely used to monitor the progress of reactions involving this compound, such as adamantylation, by quantifying the consumption of reactants and the formation of products. mdpi.com It is also a key tool for identifying and quantifying alkylfurans in various matrices. mdpi.comresearchgate.net

LC-MS/MS : For less volatile or thermally labile derivatives of this compound, LC-MS/MS is the preferred method. The liquid chromatograph separates the components, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by tandem mass spectrometry. uva.nlrsc.org This technique provides high sensitivity and selectivity, making it suitable for identifying products in complex reaction mixtures and for detailed structural characterization through fragmentation studies. oup.comrsc.org

Fragmentation Pathways and Mechanisms of this compound and its Derivatives

Infrared (IR) and Other Spectroscopic Methods

Infrared and microwave spectroscopy are powerful, complementary methods for probing the chemical nature of this compound. While IR spectroscopy reveals the molecule's vibrational modes, which are characteristic of its functional groups, microwave spectroscopy provides precise measurements of its rotational constants, leading to a definitive determination of its molecular structure.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of IR radiation at frequencies corresponding to specific molecular vibrations, such as bond stretching and bending. For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment.

C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on the furan ring and the aliphatic C-H bonds of the tert-butyl group.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage within the furan ring.

Ring Vibrations: Stretching and deformation modes of the C=C and C-C bonds that constitute the furan ring structure.

tert-Butyl Group Vibrations: Characteristic bending and rocking modes of the CH₃ groups.

Studies involving complexes of this compound, for instance with methanol (B129727), have utilized IR spectroscopy to probe intermolecular interactions, focusing on shifts in the O-H stretching frequency to determine preferred binding sites. acs.org For example, research on the docking of methanol onto this compound has shown a clear preference for interaction with the furan ring's π system. acs.org A database of computed vibrational shifts includes data for this compound complexed with alcohols, which is valuable for benchmarking theoretical methods. qmbench.net However, a detailed vibrational analysis of the standalone molecule remains a subject for future investigation.

Table 1: Expected Vibrational Mode Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Furan Ring | =C-H Stretch | 3100 - 3200 |

| tert-Butyl Group | C-H Stretch | 2850 - 3000 |

| Furan Ring | C=C Stretch | 1500 - 1650 |

| tert-Butyl Group | C-H Bend (Asymmetric/Symmetric) | 1365 - 1470 |

| Furan Ring | C-O-C Asymmetric Stretch | 1200 - 1280 |

| Furan Ring | C-O-C Symmetric Stretch | 1020 - 1150 |

Note: This table is based on general characteristic frequencies for furan and tert-butyl functional groups and does not represent experimentally verified data for this compound.

Microwave (MW) spectroscopy is the preeminent technique for determining the precise gas-phase structure of molecules. By measuring the frequencies of transitions between rotational energy levels, it is possible to determine the molecule's principal moments of inertia and, from them, the three rotational constants (A, B, and C). aip.org These constants are exquisitely sensitive to the molecule's mass distribution and thus provide unambiguous structural information, such as bond lengths and angles, often to a high degree of precision.

The modern approach combines experimental microwave spectroscopy with high-level quantum chemical calculations. aip.org Theoretical predictions of rotational constants for different possible conformations can aid in the assignment of complex experimental spectra. Once assigned, the experimental constants for the parent molecule and its isotopologues (e.g., containing ¹³C or ¹⁸O) allow for a definitive determination of the molecular geometry. aip.org

Although studies have been conducted on the microwave spectra of furan and its complexes, specific experimental or calculated rotational constants and a detailed molecular geometry for isolated this compound are not available in the reviewed scientific literature. aip.org Such an investigation would be necessary to precisely define the bond lengths of the furan ring as perturbed by the bulky tert-butyl substituent and the exact conformation of the tert-butyl group relative to the planar ring.

Table 2: Representative Molecular Parameters Obtainable from Microwave Spectroscopy

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Rotational Constant A | A | MHz | Related to the moment of inertia along the principal 'a' axis. |

| Rotational Constant B | B | MHz | Related to the moment of inertia along the principal 'b' axis. |

| Rotational Constant C | C | MHz | Related to the moment of inertia along the principal 'c' axis. |

| Bond Length | r | Å | The distance between the nuclei of two bonded atoms. |

| Bond Angle | ∠ | Degrees (°) | The angle formed between three connected atoms. |

Note: This table lists the types of parameters determined via microwave spectroscopy. Specific values for this compound are not currently published.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying furan-containing systems. It offers a balance between computational cost and accuracy, enabling the investigation of complex chemical phenomena.

DFT calculations have been instrumental in explaining the reactivity and, in particular, the unusual regioselectivity of 2-tert-butylfuran in cycloaddition reactions. Studies on the Diels-Alder reactions between various 2-substituted furans and highly reactive intermediates like indolynes (arynes derived from indoles) have demonstrated the predictive power of this approach. nih.govcomporgchem.com

In the cycloaddition of this compound with 4,5- and 5,6-indolynes, a nearly 1:1 ratio of regioisomeric products was observed experimentally, a result that is consistent with DFT calculations which predict only a small energy difference (less than 1 kcal/mol) between the transition states leading to the two different products. nih.govcomporgchem.com

However, a remarkable regioselectivity occurs in the reaction with 6,7-indolynes. nih.gov Here, the reaction strongly favors the formation of the more sterically hindered "contrasteric" product. nih.govcomporgchem.com DFT calculations using the M06-2X functional successfully reproduced this experimental observation, predicting a significantly lower activation barrier for the pathway leading to the major, more congested, product. nih.govcomporgchem.com In fact, for the reaction between this compound and a substituted 6,7-indolyne, some calculations could not locate a transition state barrier for the formation of the major product, suggesting a very facile reaction pathway. nih.govcomporgchem.comidc-online.com

This predictive success underscores the ability of DFT to model subtle electronic and steric effects that govern chemical reactivity. The calculations show that the regiochemical outcome is not dictated by simple steric hindrance but by the intrinsic electronic properties of the reactants. nih.gov

The exploration of potential energy surfaces to locate transition states (TS) and calculate their corresponding activation energies (ΔG‡) is a key application of DFT in understanding reaction mechanisms. For the Diels-Alder reactions of this compound, computational chemists have optimized the geometries of the various possible transition states and calculated their relative free energies. comporgchem.comcomporgchem.com

The computational results have been shown to be completely consistent with experimental outcomes. comporgchem.com In every case studied involving this compound and indolynes, the experimentally observed major product corresponds to the pathway with the lower computed activation barrier. comporgchem.comcomporgchem.comidc-online.com For instance, in reactions with 4,5- and 5,6-indolynes, the activation free energies for the two regioisomeric pathways are very close, which aligns with the lack of regioselectivity seen in experiments. nih.gov Conversely, the reaction with 6,7-indolyne shows a significant energy difference between the competing transition states, explaining the high regioselectivity. nih.govcomporgchem.com

One explanation for the observed regioselectivity, supported by DFT calculations, is the concept of distortion energy—the energy required to deform the reactants into their respective geometries within the transition state. comporgchem.comidc-online.com The preferred reaction pathway is the one that requires less energy to distort the reactants, particularly the strained indolyne, to achieve the TS geometry. comporgchem.comidc-online.com

Table 1: Computed Activation Free Energies for Indolyne Cycloadditions with Furans Activation free energies (ΔG‡) in kcal/mol computed at the M06-2X/6-311+G(2df,p) level of theory. Data extracted from related studies on indolyne reactivity.

| Furan (B31954) Reactant | Indolyne Isomer | Pathway | ΔG‡ (kcal/mol) | Predicted Outcome |

| Furan | 4,5-Indolyne | - | ~19 | Slow reaction |

| Furan | 5,6-Indolyne | - | ~19 | Slow reaction |

| Furan | 6,7-Indolyne | - | ~15-16 | Faster reaction |

| This compound | 4,5-Indolyne | Regioisomer A | ~15-16 | No selectivity |

| Regioisomer B | ~15-16 | |||

| This compound | 5,6-Indolyne | Regioisomer A | ~15-16 | No selectivity |

| Regioisomer B | ~15-16 | |||

| This compound | 6,7-Indolyne | Contrasteric (favored) | Barrierless | High selectivity |

| Steric | Higher Barrier |

Molecular orbital theory and electronic structure analysis provide a deeper understanding of the forces driving the observed reactivity. numberanalytics.com The regioselectivity of the 6,7-indolyne reaction with this compound is attributed to the highly polarized nature of the indolyne's triple bond. nih.gov DFT calculations show that the C6 position of the 6,7-indolyne is significantly more electron-deficient (more positive charge) than C7. nih.govcomporgchem.com This polarization is due to the influence of the adjacent nitrogen atom in the indole (B1671886) ring. nih.gov

The reaction can be viewed as having substantial electrophilic substitution character. nih.gov The electron-rich this compound, acting as a nucleophile, preferentially attacks the more electrophilic C6 of the indolyne. This initial bond formation step dictates the ultimate "contrasteric" geometry of the product. comporgchem.com This interaction is governed by the overlap between the Highest Occupied Molecular Orbital (HOMO) of the furan and the Lowest Unoccupied Molecular Orbital (LUMO) of the indolyne.

Furthermore, studies on the electronic structure of the furan ring itself show that the ring-carbon-hydrogen bonds are exceptionally strong, with bond dissociation energies potentially exceeding 500 kJ mol⁻¹. researchgate.net This high strength is a result of the electronic structure of the furyl radical, which cannot effectively delocalize the unpaired electron, making the radical state relatively unstable and the corresponding C-H bond very strong. researchgate.net The planarity of the furan ring is also crucial for promoting π-conjugation, a key feature of its electronic structure. rsc.org

Exploration of Transition States and Activation Energies

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations and conformational analysis are used to explore the flexibility of molecules and their preferred shapes. researchgate.net For this compound, a key aspect of its conformational space relates to its interactions with other molecules.

Experimental and theoretical studies have investigated the intermolecular conformational preferences when this compound interacts with a hydrogen-bond donor like methanol (B129727). acs.orgaip.org The furan ring offers two potential docking sites for the methanol: the lone pairs on the oxygen atom or the delocalized π-electron cloud of the ring. aip.org Spectroscopic studies have shown that methanol docking on this compound clearly prefers the π-site. acs.org This preference for interaction with the carbon π-system over the heteroatom is a crucial finding that helps in understanding the non-covalent interactions that dictate molecular recognition and solvation processes involving substituted furans. acs.orgaip.org

Quantum Chemical Benchmarking Studies Relevant to Furan-Containing Systems

Furan and its derivatives, including this compound, have been identified as important model systems for benchmarking the performance of quantum chemical methods. aip.org The subtle balance between different types of non-covalent interactions makes them excellent test cases for the accuracy of computational protocols. aip.orgaip.org

A notable example is the "Furan Solvation Blind Challenge," where various research groups were invited to predict the preferred docking site (oxygen vs. π-cloud) for methanol on furan, 2-methylfuran, and 2,5-dimethylfuran. aip.orgqmbench.net The challenge highlighted that accurately predicting the small energy differences between these docking isomers is a significant test for modern quantum chemical methods, including DFT. aip.orgaip.org Discrepancies between theoretical predictions and experimental results help to identify deficiencies in computational models, particularly in how they describe dispersion forces and zero-point vibrational energies, thereby driving method development. aip.org

Additionally, furan has been included in broader benchmark sets like CHAL336, which is designed to assess how well computational methods describe chalcogen-bonding interactions. chemrxiv.org The use of furan-containing systems in these rigorous benchmarks demonstrates their importance in validating and improving the theoretical models that are applied to more complex chemical systems. aip.orgchemrxiv.org

Applications and Emerging Research Directions

2-tert-Butylfuran as a Synthetic Building Block

The reactivity of the furan (B31954) ring, combined with the steric influence of the tert-butyl group, makes this compound a valuable starting material and intermediate in organic synthesis.

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block for the construction of more complex molecular architectures. Its furan moiety can participate in a variety of chemical transformations, allowing for the introduction of new functional groups and the formation of larger, more intricate structures. For instance, it can be acylated with 2-(3,4-dimethoxyphenyl)acetic acid in the presence of a trimethylsilyl (B98337) ester of polyphosphoric acid to yield 1-(5-tert-butylfuran-2-yl)-2-(3,4-dimethoxyphenyl)ethanone. This product can be further functionalized, for example, through nitration with fuming nitric acid in acetic acid, demonstrating the utility of the this compound core in multi-step syntheses. researchgate.net

Precursors for Poly-substituted Furans

A key application of this compound is its role as a precursor in the synthesis of poly-substituted furan derivatives. The tert-butyl group can direct the regioselectivity of subsequent reactions, enabling the controlled introduction of additional substituents onto the furan ring.

One notable example is the adamantylation of this compound. In a reaction with 1-adamantanol (B105290) in nitromethane, catalyzed by Lewis acids such as aluminum or bismuth triflate, 2-(1-adamantyl)-5-(tert-butyl)furan is produced in high yield. mdpi.comresearchgate.net This method provides a straightforward route to furans bearing the bulky adamantyl group, which is of interest for its lipophilic properties and its ability to influence the pharmacological profile of molecules.

Furthermore, this compound can undergo Diels-Alder reactions. For example, its reaction with the aryne 6,7-dehydrobenzofuran, generated in situ, leads to the formation of cycloadducts. nih.gov Another synthetic transformation is the gold-catalyzed alkynylation of this compound with 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), which selectively produces ((5-(tert-Butyl)furan-2-yl)ethynyl)triisopropylsilane. epfl.ch These examples highlight the utility of this compound in creating diverse, poly-substituted furan structures.

Role in Medicinal Chemistry and Drug Discovery

The furan nucleus is a common scaffold in many biologically active compounds. The introduction of a tert-butyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives attractive for investigation in medicinal chemistry.

This compound as a Scaffold for Biologically Active Compounds

While direct applications of this compound in marketed pharmaceuticals are not widely documented, it serves as a foundational structure in the synthesis of potentially bioactive molecules. Research has shown that derivatives of this compound are being explored for their biological relevance. For example, a patent application has described the synthesis of 2-amino-3-cyano-4-tert-butyl-furan for use as a plant-growth regulating agent, indicating the biological activity of this substituted furan. google.com

In the context of drug discovery, closely related derivatives are being investigated. Methyl 5-tert-butylfuran-2-carboxylate has been identified as a scaffold for the development of tyrosine kinase inhibitors and chemokine receptor antagonists. vulcanchem.com Similarly, 5-tert-butylfuran-2-carboxamide (B13946116) is being explored as a scaffold in antiviral research. vulcanchem.com These examples suggest the potential of the tert-butylfuran moiety as a core structure for the development of new therapeutic agents.

Design and Synthesis of Novel Furan-Based Therapeutic Agents

The synthesis of novel compounds based on the this compound framework is an active area of research. The furan ring can be incorporated into larger molecules to access important pharmacophores. For instance, carbamates derived from furan-2-yl structures, including those with tert-butyl groups, have been used in the synthesis of 5-hydroxy indoles. nih.govpitt.edu The 5-hydroxy indole (B1671886) scaffold is a key component in a wide range of pharmacologically active agents. nih.gov

The synthesis of N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride, a complex organic molecule, has been described, and it has been studied for its potential antimicrobial and anticancer properties. Although these are research-stage examples, they underscore the role of the furan ring, and by extension substituted furans like this compound, in the design and synthesis of new molecules with therapeutic potential.

Advanced Materials Science Applications

In the field of materials science, this compound is utilized in the synthesis of functional polymers. Its ability to participate in polymerization reactions makes it a valuable monomer for creating materials with specific properties.

Research has demonstrated that this compound can undergo rapid and quantitative monoaddition to living polyisobutylene (B167198) cations in the presence of a Lewis acid like titanium tetrachloride or boron trichloride (B1173362). acs.org This reaction is a key step in the synthesis of block copolymers. The resulting stable allylic cation can initiate the polymerization of other monomers, such as methyl vinyl ether, leading to the formation of poly(isobutylene-b-methyl vinyl ether) block copolymers. acs.org This methodology allows for the creation of well-defined polymer architectures, which are important for developing advanced materials with tailored thermal and mechanical properties.

Monomer in Polymer and Resin Production

The chemical compound this compound (2-tBuFu) has been investigated for its role as a monomer in the synthesis of specialized polymers. Research has demonstrated its utility in cationic polymerization processes, particularly in the creation of block copolymers.

In studies focusing on macromolecular design, this compound has been shown to undergo rapid and quantitative monoaddition to living polyisobutylene (PIB+) chains. acs.org This reaction is facilitated by Lewis acid catalysts such as titanium tetrachloride (TiCl₄) or boron trichloride (BCl₃) at low temperatures. acs.org The addition of 2-tBuFu to the living polymer chain results in the formation of a stable allylic cation. acs.org This reactive intermediate is crucial as it can initiate the polymerization of other monomers, such as methyl vinyl ether (MeVE), leading to the synthesis of poly(isobutylene-b-methyl vinyl ether) (P(IB-b-MeVE)) block copolymers with high efficiency. acs.org

The process involves the sequential addition of monomers, where this compound acts as a capping agent for the living polyisobutylene chain, creating a new reactive site for the subsequent polymerization of the next monomer block. acs.org This methodology allows for the precise construction of various polymer architectures, including AB-type linear block copolymers and more complex ABC- and AA'B-type three-arm star-block copolymers. acs.org The reaction of a living cationic polymer with a polymer chain functionalized with a furan end-group (derived from 2-tBuFu) enables the coupling of two polymer chains. acs.org

Additionally, related furan compounds, such as 2,5-di-tert-butylfuran (B1615396), have been noted for their potential application as monomers in the production of polymers and resins, indicating a broader interest in tert-butylated furans for materials science. The hydrolysis of derivatives like methyl 5-tert-butylfuran-2-carboxylate can yield 5-tert-butylfuran-2-carboxylic acid, which serves as a precursor for polymer synthesis. vulcanchem.com

Table 1: Polymerization Reactions Involving this compound

| Polymer System | Monomer/Reagent | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Polyisobutylene (PIB+) | This compound (2-tBuFu) | TiCl₄, Hexanes/CH₂Cl₂ or CH₃Cl, -80°C | Quantitative monoaddition, formation of a stable allylic cation. | acs.org |

| Polyisobutylene (PIB+) | This compound (2-tBuFu) | BCl₃, CH₃Cl, -40°C | Quantitative monoaddition to living polymer. | acs.org |

| P(IB-b-MeVE) Synthesis | 2-tBuFu-capped PIB+, Methyl Vinyl Ether (MeVE) | - | Efficient initiation of MeVE polymerization, up to 75% crossover efficiency. | acs.org |

| Polymer Coupling | Living PIB+ and ω-furan functional PIB | TiCl₄, -80°C | Near-quantitative coupling of polymer chains to form block copolymers. | acs.org |

Ligand Chemistry

The furan ring system, particularly when substituted, can serve as a component in the design of ligands for transition metal complexes. This compound is utilized as a foundational chemical structure for creating more complex ligand frameworks. The introduction of the sterically demanding tert-butyl group can influence the solubility, stability, and catalytic activity of the resulting metal complexes. tum.de

One area of application is in the synthesis of N-heterocyclic carbene (NHC) ligands, which are highly significant in organometallic chemistry and catalysis. tum.dejove.comias.ac.inresearchgate.net For instance, this compound can be a starting material in a multi-step synthesis to produce functionalized imidazoles, such as 1-(5-(tert-butyl)furan-2-yl)-4,5-dimethyl-imidazole. tum.de This molecule can then be converted into an imidazolium (B1220033) salt, which is a precursor to an NHC ligand. The purpose of incorporating the this compound moiety is to enhance the non-polar characteristics of the ligand, thereby improving the solubility of its metal complexes in non-polar solvents. tum.de

Furthermore, the biaryl structural motif, which is prevalent in many ligands for transition-metal catalysts, can be synthesized using this compound as a reactant. lookchem.com A three-component assembly strategy involving a silylated benzyne, this compound, and an aryl iodide can produce multisubstituted unsymmetrical biaryl compounds. lookchem.com In these complex syntheses, the furan derivative acts as a diene in a Diels-Alder reaction. lookchem.com

Future Perspectives and Unexplored Research Avenues

Catalytic Applications Involving this compound

Research has demonstrated the involvement of this compound as a substrate in various catalytic reactions, highlighting its potential for creating complex molecules. A key area is its participation in Lewis acid-catalyzed reactions. For example, the adamantylation of this compound with 1-adamantanol can be efficiently catalyzed by Lewis acids like aluminum triflate or bismuth triflate. mdpi.com This reaction proceeds with high conversion rates at room temperature to produce 2-(1-adamantyl)-5-(tert-butyl)furan, demonstrating a method for attaching bulky adamantyl groups to the furan ring. mdpi.com

Table 2: Catalytic Adamantylation of this compound

| Catalyst (10 mol%) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|

| Bismuth Triflate | 2.5 | 97 | mdpi.com |

| Aluminum Triflate | 2.5 | 85 | mdpi.com |

| Aluminum Triflate | 4.0 | 97 | mdpi.com |

Beyond this, this compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. While the furan derivative itself is not the catalyst, it is a key reactant in catalytic cycles. Palladium-NHC complexes have shown excellent activity in the direct arylation of furan derivatives. jove.comias.ac.in For instance, the reaction between 2-n-butylfuran (a related alkylfuran) and various aryl bromides is effectively catalyzed by specific palladium-NHC complexes, achieving high yields. jove.comresearchgate.net These findings suggest that this compound is a promising candidate for similar catalytic C-H activation and arylation reactions, an avenue for future exploration.

Future research could focus on expanding the scope of catalytic transformations using this compound as a building block and exploring its reactivity in other important catalytic processes, such as hydroformylation, hydrogenation, or metathesis, potentially leading to novel chemical entities.

Sustainable Synthesis Approaches for this compound

The development of sustainable and environmentally friendly methods for chemical synthesis is a major focus of modern chemistry. For furan derivatives, this often involves utilizing biomass as a starting material. Lignocellulosic biomass, which is abundant and non-food-based, is a key feedstock for producing platform molecules like furfural (B47365). uts.edu.auuniovi.es These platform molecules can then be converted into a variety of furan-based compounds.

Future research into the sustainable synthesis of this compound could focus on pathways starting from these bio-derived platform molecules. The direct upgrading of mixtures like furfural and ethanol (B145695) over acid catalysts to produce aromatics involves the formation of furan and ethylene (B1197577) as intermediates. uniovi.es This points to the feasibility of developing integrated catalytic processes that convert biomass-derived furans into more complex alkylated furans.

Another aspect of sustainable synthesis is the use of "green" catalysts. Traditional Friedel-Crafts alkylation reactions to produce alkylfurans often use catalysts like aluminum chloride, which can be difficult to handle and generate significant waste. cdnsciencepub.com Research into more benign catalytic systems is a promising avenue. For example, processes using iron compounds as catalysts for the alkylation of furan have been developed, which can offer improved yields and a better environmental profile compared to conventional methods. cdnsciencepub.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-tert-Butylfuran relevant to experimental design?

- Methodological Answer : Determine properties such as boiling point, melting point, solubility, and stability using standardized databases like the NIST Chemistry WebBook. For example, NIST provides validated spectral data (IR, NMR) and thermodynamic parameters critical for solvent selection or reaction optimization . Safety parameters (e.g., flammability classification as per UN 1993) should be cross-referenced with safety data sheets to ensure compliance with lab protocols .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for flammable liquids (UN Class 3, Packing Group II). Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Conduct risk assessments using Safety Data Sheets (SDS) that specify ventilation requirements, PPE (e.g., nitrile gloves), and spill containment procedures .

Q. What synthetic routes are available for this compound, and how do yields vary under different conditions?

- Methodological Answer : Compare Friedel-Crafts alkylation of furan with tert-butyl halides versus acid-catalyzed tert-butylation. Optimize parameters like catalyst loading (e.g., AlCl₃ vs. H₂SO₄), temperature (e.g., 80–120°C), and solvent polarity. Validate purity via GC-MS or HPLC, referencing Certificate of Analysis (COA) standards for >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to simulate electronic structures and frontier molecular orbitals. Compare theoretical activation energies with experimental kinetic data (e.g., Arrhenius plots) for reactions like hydrogenation or electrophilic substitution. Validate models against crystallographic data (if available) or spectroscopic benchmarks .

Q. What analytical techniques resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer : Perform accelerated stability studies using O₂ exposure at elevated temperatures (40–60°C). Monitor degradation products via LC-QTOF-MS and compare with literature. Address discrepancies by standardizing testing protocols (e.g., ISO 10993 for material compatibility) and controlling variables like trace metal impurities .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s interaction with biological targets?

- Methodological Answer : Design structure-activity relationship (SAR) studies using analogs with varying substituent sizes. Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450. Validate experimentally via enzyme inhibition assays and correlate with computational predictions .

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Document batch-specific variables (e.g., solvent lot numbers, humidity levels) using electronic lab notebooks. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Cross-validate results through interlaboratory studies, adhering to FAIR data principles .

Q. How can researchers design controlled experiments to isolate the effects of this compound in complex mixtures?

- Methodological Answer : Use fractional factorial design (FFD) to test interactions with co-solvents or additives. Employ blank controls and spike-recovery experiments to quantify matrix effects. Analyze via multivariate statistics (e.g., PCA) to deconvolute signals .

Safety and Ethical Compliance

Q. What ethical considerations apply when using this compound in studies involving human cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.